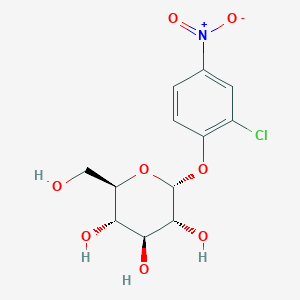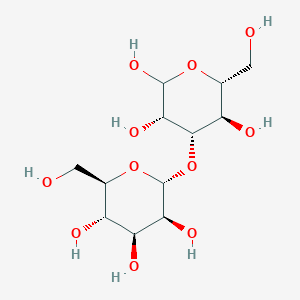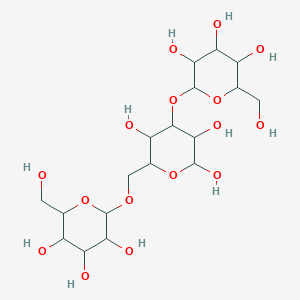
1-Brom-4-ethinylbenzol
Übersicht
Beschreibung
1-Bromo-4-ethynylbenzene is an organic compound that belongs to the class of aromatic compounds. It is a colorless liquid with a sweet, pungent odor and a low melting point. It is used in a variety of scientific research applications, including organic synthesis and drug discovery. This compound has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von 1-Brom-4-(4’-Tetrahydropyranyloxy-1’-ethinylphenyl)benzol
1-Brom-4-ethinylbenzol wurde bei der Synthese von 1-Brom-4-(4’-Tetrahydropyranyloxy-1’-ethinylphenyl)benzol verwendet . Diese Verbindung könnte als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet werden.
Ausgangsmaterial für Materialien mit nichtlinearer optischer Ordnung zweiter Ordnung
4-Bromphenylacetylen wird als Ausgangsmaterial für Materialien mit nichtlinearer optischer Ordnung zweiter Ordnung verwendet . Diese Materialien haben Anwendungen in der Optoelektronik, einschließlich der Hochgeschwindigkeitstelekommunikation.
Synthese von Heterocyclotriinen
4-Bromphenylacetylen wird bei der Synthese von Heterocyclotriinen verwendet . Diese Verbindungen sind im Bereich der organischen Chemie aufgrund ihrer einzigartigen Struktur und Reaktivität von Interesse.
Synthese von unsymmetrischen 1,4-Diarylbutadiinen
4-Bromphenylacetylen wird bei der Synthese von unsymmetrischen 1,4-Diarylbutadiinen verwendet
Wirkmechanismus
Target of Action
1-Bromo-4-ethynylbenzene, also known as 4-bromophenylacetylene, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important organic synthesis intermediate . .
Mode of Action
The compound contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is part of a larger class of reactions known as “click chemistry”, which are characterized by their efficiency and versatility in forming carbon-heteroatom bonds .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds, suggesting that it may play a role in multiple biochemical pathways .
Pharmacokinetics
Given its use as a biochemical reagent, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological characteristics of the organism in which it is used .
Result of Action
As a biochemical reagent, it is likely to be involved in the synthesis of various organic compounds, potentially influencing a range of cellular processes .
Action Environment
The action, efficacy, and stability of 1-Bromo-4-ethynylbenzene can be influenced by various environmental factors. For instance, it is recommended to be stored in a dry, cool, and well-ventilated place . Furthermore, it is soluble in chloroform, diethyl ether, and ethanol, suggesting that its action may be influenced by the presence of these solvents .
Safety and Hazards
1-Bromo-4-ethynylbenzene is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-bromo-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLVZQZDXQWLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227419 | |
| Record name | Benzene, 1-bromo-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766-96-1 | |
| Record name | Benzene, 1-bromo-4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)


![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)
